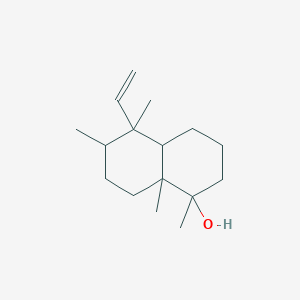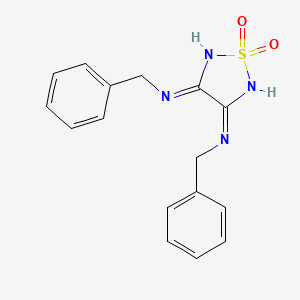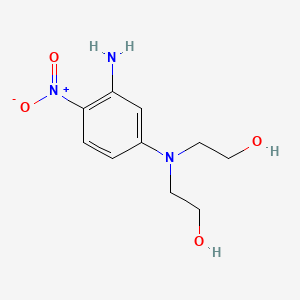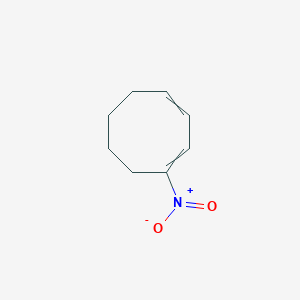
3-Methyloct-2-en-6-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyloct-2-en-6-yn-1-ol is an organic compound with a unique structure that includes both a double bond and a triple bond, making it an interesting subject for chemical research. Its molecular formula is C9H14O, and it is classified as an alkyne alcohol due to the presence of both an alcohol group (-OH) and a triple bond (C≡C).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloct-2-en-6-yn-1-ol can be achieved through various methods. One common approach involves the use of alkyne metathesis, where a terminal alkyne reacts with an appropriate alkyne precursor under the influence of a catalyst. Another method involves the hydroboration-oxidation of an alkyne, followed by the addition of a methyl group to the resulting product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
化学反応の分析
Types of Reactions
3-Methyloct-2-en-6-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted products.
科学的研究の応用
3-Methyloct-2-en-6-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyloct-2-en-6-yn-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The presence of both a double bond and a triple bond allows it to participate in a variety of chemical reactions, influencing its biological activity. The hydroxyl group can form hydrogen bonds, affecting its solubility and reactivity.
類似化合物との比較
Similar Compounds
2-Methyloct-3-yn-2-ol: Similar structure but with different positioning of the functional groups.
3-Methyloct-6-yn-2-ol: Another isomer with a different arrangement of the double and triple bonds.
Uniqueness
3-Methyloct-2-en-6-yn-1-ol is unique due to its specific arrangement of the double bond, triple bond, and hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
特性
CAS番号 |
102699-81-0 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
3-methyloct-2-en-6-yn-1-ol |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-9(2)7-8-10/h7,10H,5-6,8H2,1-2H3 |
InChIキー |
DZVSTVJWZXYAHQ-UHFFFAOYSA-N |
正規SMILES |
CC#CCCC(=CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)


![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)


![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)



